molecular formula C22H19N3O2 B4440719 5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4440719
M. Wt: 357.4 g/mol
InChI Key: BJEZNVHWOCWFRR-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic core with substitutions at positions 1 and 5. The compound features a 4-methylphenyl group at position 5 and a 2-phenylethyl chain at position 1. Structural confirmation via $ ^1H $ NMR reveals distinct proton signals: methyl groups appear near 3.5 ppm, while aromatic protons (pyridine and benzene rings) resonate between 6.5–8.5 ppm . High-resolution mass spectrometry (HRMS) data corroborate its molecular formula (C${21}$H${13}$N$3$O$3$+Na$^+$: calc. 378.0855, found 378.0867) .

Properties

IUPAC Name

5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-7-9-17(10-8-15)18-11-13-23-20-19(18)21(26)24-22(27)25(20)14-12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEZNVHWOCWFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available pyridine and pyrimidine derivatives. One common approach is the condensation of 4-methylbenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrido[2,3-d]pyrimidine derivatives vary in substituents at positions 1, 3, 5, and 6, influencing their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Positions) Key Structural Features Reference
Target Compound 5-(4-methylphenyl), 1-(2-phenylethyl) Bicyclic core with aromatic substitutions
5-(2-Chlorophenyl)-1-methyl derivative 5-(2-chlorophenyl), 1-methyl Chlorine enhances electrophilicity
5-(3,4-Difluorophenyl)-1,3,6-trimethyl 5-(3,4-difluorophenyl), 1,3,6-methyl Fluorine atoms improve metabolic stability
6-(Hydroxybenzoyl)-1-methyl derivatives 6-hydroxybenzoyl, 1-methyl Hydroxy groups enhance H-bonding potential
CB13 (Anticancer analog) 1-benzyl, 5-(4-methylphenyl) PPARγ ligand with ROS-mediated activity

Key Observations :

  • Position 1 : Alkyl/aryl chains (e.g., 2-phenylethyl, benzyl) increase lipophilicity, affecting membrane permeability .
  • Position 5 : Aromatic substituents (e.g., 4-methylphenyl, chlorophenyl) modulate electronic properties and target binding .
  • Position 6 : Hydroxybenzoyl groups introduce polarity and H-bonding capacity, altering solubility and bioactivity .

Electronic Properties and Computational Analysis

Frontier molecular orbital (FMO) energies and HOMO-LUMO gaps ($\Delta E$) are critical for reactivity and bioactivity. Comparative

Compound HOMO (eV) LUMO (eV) $\Delta E$ (eV) Reference
Target Compound -6.2* -1.8* 4.4* [Inferred]
3-Methyl-1-(2,3,4-trifluorophenyl) (2o) -6.5 -2.1 4.4
6a (Hydroxybenzoyl derivative) -5.9 -2.0 3.93
6b (Fluoro-substituted 6a) -6.0 -2.1 3.91
Lead Compound B -6.3 -2.3 4.0

*Estimated based on structural similarity to 2o .

Key Findings :

  • Smaller $\Delta E$ (e.g., 3.91–3.93 eV in 6a–d) correlates with higher reactivity and herbicidal activity .
  • HOMO localization on the pyridopyrimidine ring (as in 2o) enhances electron donation to biological targets like protochlorophyllide oxidoreductase (PPO) .
Herbicidal Activity
  • Compound 2o : Inhibits Nicotiana tabacum PPO via π-π interactions (5.9–6.0 Å) with FAD and H-bonds (2.3–4.3 Å) with Arg98/Thr176 residues. Herbicidal efficacy surpasses flumioxazin (positive control) .
  • 6a–d Derivatives : Moderate activity due to hydroxybenzoyl groups; $\Delta E$ values (3.91–4.10 eV) suggest tunable reactivity .
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidine Analogs: MIC values against P. aeruginosa (6-heteryl derivatives) are lower than streptomycin, highlighting thiazole substituents' role in potency .
Anticancer Activity
  • CB13 : Reduces radioresistance in cancer cells via ROS production and caspase-3/9 activation (PPARγ-dependent pathway) .

Molecular Docking and Mechanism

  • PPO Inhibition : Compound 2o binds PPO via dual π-π interactions with FAD and H-bonds with Arg98/Thr176, stabilizing the enzyme-inhibitor complex .
  • PPARγ Activation : CB13’s 4-methylphenyl group facilitates hydrophobic interactions with the ligand-binding domain, inducing conformational changes for coactivator recruitment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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